molecular formula C20H25N7 B2533831 2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2415516-61-7

2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B2533831
CAS RN: 2415516-61-7
M. Wt: 363.469
InChI Key: SMDFHIJHOOKGMF-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Synthesis Analysis

The synthesis of this compound involves a nucleophilic substitution reaction . The yield of the reaction is 76% .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods . The ATR-FTIR spectrum shows peaks at 3047 cm^-1 (C-H stretch), 1661 cm^-1 (C=O stretch), 1561 cm^-1 (C=C stretch), 1418 cm^-1 (C-H band), 1242 cm^-1 (C-N stretch), and 788 cm^-1 (C-Cl stretch) .


Chemical Reactions Analysis

This compound has been found to inhibit the migration of PC-3 cells in a concentration-dependent manner . It also exhibits selective monoamine oxidase (MAO)-A inhibitory activity .


Physical And Chemical Properties Analysis

The melting point of this compound is between 212-214 ℃ . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .

Safety and Hazards

The safety information for this compound includes hazard statements H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on further elucidating the mechanism of action of this compound and exploring its potential therapeutic applications. For example, given its MAO-A inhibitory activity, it could be investigated for use in the treatment of conditions such as depression and anxiety .

properties

IUPAC Name

2-[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7/c1-25(2)18-7-8-22-20(24-18)27-11-9-26(10-12-27)19-16(14-21)13-15-5-3-4-6-17(15)23-19/h7-8,13H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDFHIJHOOKGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C4CCCCC4=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

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